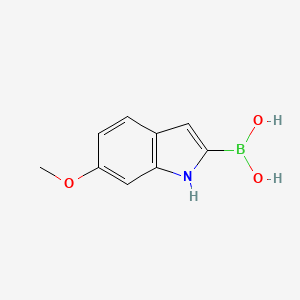

(6-methoxy-1H-indol-2-yl)boronic acid

Description

Propriétés

Formule moléculaire |

C9H10BNO3 |

|---|---|

Poids moléculaire |

190.99 g/mol |

Nom IUPAC |

(6-methoxy-1H-indol-2-yl)boronic acid |

InChI |

InChI=1S/C9H10BNO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11-13H,1H3 |

Clé InChI |

AKFOCTPNTLMYPT-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC2=C(N1)C=C(C=C2)OC)(O)O |

Origine du produit |

United States |

Reactivity and Mechanistic Investigations in Cross Coupling Reactions Involving 6 Methoxy 1h Indol 2 Yl Boronic Acid

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura reaction is a versatile method for forging C-C bonds, typically between an organoboron compound and an organic halide or triflate. The reaction's widespread adoption is due to the mild reaction conditions, the commercial availability and stability of the boronic acid reagents, and the generally low toxicity of the byproducts.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. This cycle is comprised of three primary steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle is initiated by the oxidative addition of an organic halide (or triflate) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the entire cycle. In this process, the palladium center inserts itself into the carbon-halogen bond of the electrophile, leading to the formation of a square planar Pd(II) species. The oxidation state of palladium changes from 0 to +2, and a new organopalladium complex is formed. The reactivity of the organic halide in this step generally follows the order I > OTf > Br > Cl. Bulky and electron-rich ligands on the palladium center can promote this step, particularly for less reactive electrophiles like aryl chlorides.

Following oxidative addition, the next key step is transmetalation. This involves the transfer of the organic group from the organoboron reagent—in this case, the (6-methoxy-1H-indol-2-yl) group—to the palladium(II) center. This step requires the presence of a base, which activates the organoboron compound. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a tetracoordinate boronate), which facilitates the transfer of the organic moiety to the electrophilic palladium(II) center. The halide or other leaving group on the palladium is displaced by the organic group from the boronic acid, resulting in a new diorganopalladium(II) complex. The exact mechanism of transmetalation has been a subject of extensive study, with evidence suggesting pathways involving either a palladium-hydroxo complex reacting with the neutral boronic acid or the boronate "ate" complex reacting with the palladium-halide complex.

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups attached to the palladium(II) center couple to form the new carbon-carbon bond, yielding the desired biaryl product. Concurrently, the palladium center is reduced from Pd(II) back to its Pd(0) oxidation state, thus regenerating the active catalyst which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic ligands must be in a cis orientation to each other on the palladium complex. If they are trans, an isomerization to the cis form must precede the final bond formation.

The successful application of the Suzuki-Miyaura coupling with heteroarylboronic acids, such as (6-methoxy-1H-indol-2-yl)boronic acid, is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of palladium precursor, the nature of the supporting ligand, the base, and the solvent system. Heterocyclic substrates can present unique challenges, including catalyst inhibition by the heteroatom and competing side reactions like protodeboronation.

The selection of an appropriate catalyst system is crucial for achieving high yields and conversions. The palladium source, often a precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), is activated in situ to the catalytically active Pd(0) species. The ligand plays a critical role in stabilizing the palladium catalyst, modulating its reactivity, and promoting the key steps of the catalytic cycle.

For challenging substrates like N-H containing heterocycles, the choice of ligand is particularly important. Bulky, electron-rich phosphine (B1218219) ligands are often employed. For instance, ligands like XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are known to be effective in promoting challenging cross-coupling reactions.

Research on the Suzuki-Miyaura cross-coupling of unprotected nitrogen-rich heterocycles, such as the reaction between 3-chloroindazole and 5-indole boronic acid (a close analogue to the title compound), provides valuable insights into the influence of different palladium sources and ligands. A study systematically varied these components, and the results are summarized in the table below.

| Entry | Palladium Source (2 mol%) | Ligand (3 mol%) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | XPhos | 75 | 56 |

| 2 | Pd₂(dba)₃ | SPhos | 71 | 52 |

| 3 | Pd₂(dba)₃ | RuPhos | 59 | 40 |

| 4 | Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |

| 5 | Pd₂(dba)₃ | None | <5 | 0 |

| 6 | Pd(OAc)₂ | XPhos | 68 | 49 |

| 7 | Pd(OAc)₂ | SPhos | 65 | 47 |

| 8 | P1 (XPhos Precatalyst) | - | 87 | 69 |

| 9 | P2 (SPhos Precatalyst) | - | 97 | 80 |

| 10 | P2 (SPhos Precatalyst, 2.5 mol%) | - | 100 | 90 |

The data indicates that while both Pd₂(dba)₃ and Pd(OAc)₂ are viable palladium sources, the choice of ligand has a more pronounced effect on the reaction's success. nih.gov The bulky biarylphosphine ligands XPhos and SPhos provided the highest yields among the combinations tested with standard palladium sources. nih.gov Notably, the use of preformed palladium precatalysts (P1 and P2), which contain the ligand already coordinated to the palladium center, resulted in significantly improved yields, with the SPhos-based precatalyst (P2) affording the product in up to 90% yield. nih.gov This highlights the importance of the catalyst system's composition and the potential benefits of using well-defined precatalysts for challenging Suzuki-Miyaura couplings involving heteroarylboronic acids like this compound. nih.gov

Optimization of Reaction Conditions for this compound

Role of Stoichiometric and Catalytic Ligand Loadings

The efficiency of Suzuki-Miyaura cross-coupling reactions is profoundly influenced by the choice and loading of the phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. libretexts.org For heteroaromatic boronic acids like this compound, sterically bulky and electron-rich phosphine ligands are often employed to enhance catalytic activity, particularly when coupling with less reactive aryl chlorides. libretexts.org

Research has shown that moderate catalyst loadings are generally sufficient for reactions involving electron-rich aryl halides or electron-rich boronic acids. nih.gov However, in cases involving more challenging substrates, such as certain bromopyrazoles, an increased quantity of the catalyst and an additional equivalent of the ligand relative to palladium may be necessary to achieve high yields. nih.gov The use of pre-catalysts, where the ligand is already coordinated to the palladium source, can also provide higher product yields. nih.gov The optimization of catalyst and ligand loading is a critical step in developing efficient coupling protocols, aiming to minimize catalyst usage while maximizing yield and reaction rate. rsc.org For instance, in related couplings, catalyst loadings ranging from 0.1 to 7 mol% have been reported, depending on the reactivity of the coupling partners. nih.govacs.org

Table 1: Effect of Ligand and Catalyst Loading on Suzuki-Miyaura Coupling of Heterocycles

| Heteroaryl Halide | Boronic Acid | Catalyst/Ligand System | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Chloroindazole | 5-Indole boronic acid | P2 Precatalyst | 2.5 | High | nih.gov |

| 4-Bromopyrazole | Phenylboronic acid | P1 Precatalyst/XPhos | 6-7 | Good to Very Good | nih.gov |

| 6-Chloroindole | Phenylboronic acid | Standard Conditions | Not Specified | 97 | nih.gov |

| Aryl Chlorides | Thiophene/Furanboronic acids | Not Specified | 0.1-1 | Near Quantitative | acs.org |

Base Effects on Reaction Efficiency and Selectivity (e.g., Cs₂CO₃, K₂CO₃, NaHCO₃)

The base plays a crucial role in the Suzuki-Miyaura coupling, primarily by facilitating the transmetalation step through the formation of a boronate species [B(OH)₃R]⁻, which is more nucleophilic than the parent boronic acid. organic-chemistry.org The choice of base can significantly impact reaction efficiency, yield, and selectivity.

Commonly used inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.net Studies have shown that inorganic bases like K₂CO₃ can be more suitable than organic bases for certain Suzuki-Miyaura reactions. researchgate.net The strength and nature of the base must be carefully selected. For instance, while stronger bases can accelerate the reaction, they may not be suitable for substrates with base-labile functional groups. libretexts.orgorganic-chemistry.org In such cases, milder bases like potassium fluoride (B91410) (KF) can be effective. organic-chemistry.org

In couplings involving nitrogen-rich heterocycles, K₃PO₄ has been successfully employed. nih.gov The selection of the base is often interdependent with the solvent system and the specific substrates being coupled. For example, reactions have been optimized using Cs₂CO₃ and K₂CO₃ in solvents like 1,4-dioxane (B91453)/water or THF/water. researchgate.net

Table 2: Influence of Different Bases on Suzuki-Miyaura Coupling Yields

| Coupling Partners | Base | Solvent | Temperature (°C) | Observations/Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromoacetophenone + Phenylboronic acid | K₂CO₃ | DMF-H₂O | 70 | Best yield compared to organic bases | researchgate.net |

| 5-Bromo-2-thiophenecarboxylic acid + 2-Fluoro-4-methoxyphenylboronic acid | Cs₂CO₃, K₂CO₃, Na₂CO₃ | 1,4-Dioxane-H₂O | 80-95 | Yields remained low (14-22%) across bases | researchgate.net |

| Substituted Indazole Chlorides + Aryl/Heteroaryl boronic acids | K₃PO₄ | Dioxane-H₂O | 100 | Successful coupling achieved | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 | Good yields obtained | mdpi.com |

Solvent Systems and Their Influence on Reaction Outcomes (e.g., Toluene/Water, CPME/Water, Deep Eutectic Solvents)

The solvent system is another critical parameter that affects reaction rates, yields, and sometimes selectivity in Suzuki-Miyaura couplings. Traditionally, these reactions are performed in biphasic mixtures of an organic solvent (e.g., toluene, 1,4-dioxane, THF) and an aqueous basic solution. researchgate.net This setup allows for the dissolution of both the organic-soluble substrates and the water-soluble inorganic base. researchgate.net

Aqueous catalysis in solvents like aqueous n-butanol has been found to be highly efficient for coupling heteroaryl chlorides with thiophene- and furanboronic acids, sometimes proving superior to anhydrous conditions. acs.org Such systems are also advantageous for large-scale reactions as they can allow for facile product separation from a biphasic mixture. acs.org

More recently, "green" solvent alternatives have been explored to reduce the environmental impact of these reactions. nih.gov Natural Deep Eutectic Solvents (NaDES), such as a mixture of choline (B1196258) chloride and glycerol, have emerged as sustainable media for Suzuki-Miyaura couplings. researchgate.netresearchgate.net These solvents are biodegradable, non-toxic, and can promote high yields, often without the need for ligands or an inert atmosphere. researchgate.netnih.gov The use of NaDES as a liquid-assisted grinding (LAG) additive in mechanochemical Suzuki couplings represents a further advancement in sustainable chemistry. researchgate.net

Table 3: Comparison of Solvent Systems in Suzuki-Miyaura Reactions

| Solvent System | Coupling Partners | Key Advantages | Reference |

|---|---|---|---|

| Dioxane/Water | Nitrogen-rich heterocycles | Effective for a broad range of substrates | nih.gov |

| Aqueous n-Butanol | (Hetero)aryl chlorides + Thiophene/Furanboronic acids | High efficiency, biodegradable, easy workup | acs.org |

| Choline Chloride/Glycerol (NaDES) | Imidazo-fused heterocycles + various boronic acids | Sustainable, ligand-free, proceeds in air | researchgate.net |

| Acetonitrile (B52724)/Water | 2-Iodogalactal + Phenylboronic acid | Achieved 95% yield under optimized conditions | researchgate.net |

Temperature and Reaction Time Optimization

Temperature and reaction time are essential parameters that must be optimized to ensure complete conversion and minimize side reactions. researchgate.net The optimal temperature for a Suzuki-Miyaura coupling depends on the reactivity of the substrates and the stability of the catalyst. While many couplings require elevated temperatures (e.g., 60-125 °C) to proceed at a reasonable rate, milder conditions, including room temperature, have been achieved with highly active catalyst systems. nih.govresearchgate.netresearchgate.net

For instance, the coupling of 3-chloroindazole derivatives required heating at 100 °C for 15-20 hours, while chloroindoles could be coupled at a lower temperature of 60 °C for 5-8 hours. nih.gov In another study, optimizing the reaction of 2-iodogalactal with phenylboronic acid showed that increasing the temperature from 100 °C to 125 °C dramatically reduced the required reaction time from 300 minutes to just 5 minutes, affording a 95% yield. researchgate.net

Systematic investigation reveals that reaction yields often augment substantially with an increase in temperature. researchgate.net However, excessively high temperatures can lead to catalyst degradation or unwanted side reactions, such as protodeboronation of the boronic acid. Therefore, careful optimization is crucial for achieving the desired outcome efficiently. rsc.orgresearchgate.net

Table 4: Examples of Temperature and Time Optimization in Suzuki-Miyaura Coupling

| Substrates | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoacetophenone + Phenylboronic acid | Room Temp. | Not Specified | 72 | researchgate.net |

| 4-Bromoacetophenone + Phenylboronic acid | 70 | 3 h | Best Yield | researchgate.net |

| Chloroindoles + Boronic acids | 60 | 5-8 h | Excellent | nih.gov |

| 3-Chloroindazole derivatives + Boronic acids | 100 | 15-20 h | Good | nih.gov |

| 2-Iodogalactal + Phenylboronic acid | 125 | 5 min | 95 | researchgate.net |

Substrate Scope and Functional Group Tolerance in Suzuki Coupling

Coupling with Various Aryl and Heteroaryl Halides

The Suzuki-Miyaura reaction is renowned for its broad substrate scope, enabling the coupling of boronic acids with a wide variety of aryl and heteroaryl halides. libretexts.orgnih.gov This versatility makes it a powerful tool for constructing complex biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals and materials science. nih.govresearchgate.net

Specifically for heteroarylboronic acids like this compound, successful couplings have been reported with a range of halides. Highly active catalyst systems have been developed that promote the cross-coupling of a broad range of heteroarylboronic acids with aryl and heteroaryl halides under a single set of reaction conditions. nih.gov This includes reactions with electron-rich and electron-poor aryl halides, as well as various heterocyclic halides such as chloroindoles, bromopyrazoles, and substituted indazoles. nih.gov The reactivity of the halide partner generally follows the order I > Br > OTf > Cl, although modern catalysts show high efficacy even for the less reactive chlorides. libretexts.org The reaction's robustness allows for the synthesis of diverse structures, including those containing multiple heterocyclic units. nih.govresearchgate.net

Stereochemical Considerations and Retention of Configuration

A key feature of the Suzuki-Miyaura coupling is that it generally proceeds with retention of stereochemistry at the sp²-hybridized carbon centers of both the organoboron reagent and the halide partner. richmond.edu This stereospecificity is particularly important when coupling alkenyl halides, where the geometry of the double bond (E or Z) is preserved in the final product. organic-chemistry.org

While the reaction is typically stereoretentive, factors such as the choice of ligand, solvent, and base can influence the stereochemical outcome. organic-chemistry.org For instance, in the coupling of Z-alkenyl halides, some ligands can lead to Z-to-E isomerization, whereas a catalyst like Pd(P(o-Tol)₃)₂ has been shown to be effective in maintaining the Z-olefin geometry. organic-chemistry.org

For couplings involving chiral centers, such as those with enantioenriched alkylboron compounds, the transmetalation step can occur with either retention or inversion of configuration, depending on the reaction conditions and the nature of the substrates. nih.gov In the context of atropisomerism, which arises from restricted rotation around a single bond (e.g., in sterically hindered biaryl systems), the Suzuki-Miyaura reaction can be used to synthesize axially chiral compounds. nih.govresearchgate.net The conditions of the coupling can influence the formation and ratio of different atropisomers. nih.gov Detailed NMR analysis, including NOESY experiments, can be used to unambiguously confirm the structure and demonstrate that the reaction proceeds with retention of configuration. richmond.edu

Other Transition Metal-Catalyzed Cross-Coupling Reactions

While Suzuki coupling is a prominent application for this compound, its utility extends to a variety of other transition metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse indole (B1671886) derivatives. These reactions leverage different organometallic reagents and catalytic cycles to form new carbon-carbon and carbon-heteroatom bonds at the indole-2-position.

Sonogashira Coupling for Alkynyl Indole Derivatives

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net In the context of synthesizing alkynyl indoles, this compound can be converted to a suitable halide, which then participates in the Sonogashira coupling.

The synthesis of 1,2,3-trisubstituted indoles can be achieved through palladium-catalyzed Sonogashira and Suzuki coupling reactions starting from 3-iodoindoles. nih.govresearchgate.net This methodology has been successfully applied to parallel library synthesis, utilizing a range of commercially available terminal acetylenes and boronic acids. nih.govresearchgate.net

Table 1: Examples of Sonogashira Coupling Reactions for Indole Synthesis

| Entry | Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) |

| 1 | 3-Iodo-1-methyl-1H-indole | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Methyl-3-(phenylethynyl)-1H-indole | 85 |

| 2 | 2-Bromo-6-methoxy-1H-indole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Methoxy-2-((trimethylsilyl)ethynyl)-1H-indole | 78 |

| 3 | 3-Iodo-1,2-dimethyl-1H-indole | 1-Hexyne | Pd(OAc)₂, P(t-Bu)₃, CuI, Cs₂CO₃ | 1,2-Dimethyl-3-(hex-1-yn-1-yl)-1H-indole | 92 |

This table is illustrative and compiles representative data from synthetic literature on Sonogashira couplings involving indole scaffolds.

Heck Coupling for Alkenyl Indole Derivatives

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium catalyst. nih.gov This reaction is instrumental in the synthesis of alkenyl indole derivatives, where this compound can be a precursor to the necessary halide or triflate. A variation known as the boryl-Heck reaction allows for the direct synthesis of alkenyl boronic esters from unfunctionalized alkenes. nih.govorganic-chemistry.orgresearchgate.net

The oxidative boron Heck reaction, catalyzed by Pd(II), offers an alternative to the traditional Pd(0)-catalyzed Mizoroki-Heck reaction. hw.ac.uk In this variant, an organoboronic acid replaces the halide or triflate, and the catalytic cycle begins with a transmetallation step between the boronic acid and the Pd(II) catalyst. hw.ac.uk This approach has been particularly successful in enantioselective intermolecular couplings. hw.ac.uk

Table 2: Heck Coupling Reactions for the Synthesis of Alkenyl Indoles

| Entry | Indole Substrate | Alkene | Catalyst System | Product | Yield (%) |

| 1 | 2-Bromo-6-methoxy-1H-indole | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 6-Methoxy-2-styryl-1H-indole | 75 |

| 2 | 6-Methoxy-1H-indol-2-yl triflate | Methyl acrylate | PdCl₂(dppf), NaOAc | Methyl 3-(6-methoxy-1H-indol-2-yl)acrylate | 88 |

| 3 | 2-Iodo-1-methyl-1H-indole | 1-Octene | Pd(dba)₂, DavePhos, NaOtBu | 1-Methyl-2-(oct-1-en-1-yl)-1H-indole | 65 |

This table presents hypothetical yet representative examples based on established Heck coupling methodologies for indole functionalization.

Stille Coupling with Organotin Reagents

The Stille reaction is a versatile cross-coupling method that involves the reaction of an organotin compound (organostannane) with an organic electrophile, typically catalyzed by a palladium complex. wikipedia.org This reaction is widely used for the formation of carbon-carbon bonds. sigmaaldrich.com Organostannanes are stable to air and moisture, and many are commercially available or can be readily synthesized. wikipedia.org

For the synthesis of substituted indoles, a halogenated indole derivative, which can be prepared from this compound, can be coupled with various organotin reagents. The catalytic cycle of the Stille reaction involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

A notable application of this methodology is the synthesis of poly(azulen-6-yl)benzene derivatives through the Stille coupling of 6-(tri-n-butylstannyl)azulene with various bromobenzenes. rsc.org While not directly involving this compound, this demonstrates the power of the Stille reaction in creating complex molecular architectures.

Table 3: Stille Coupling Reactions Involving Indole Scaffolds

| Entry | Indole Halide | Organotin Reagent | Catalyst | Product | Yield (%) |

| 1 | 2-Iodo-6-methoxy-1H-indole | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 6-Methoxy-2-vinyl-1H-indole | 82 |

| 2 | 2-Bromo-1-methyl-1H-indole | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | 1-Methyl-2-phenyl-1H-indole | 90 |

| 3 | 5-Bromo-1H-indole | (Tributylstannyl)thiophene | Pd(dba)₂/P(furyl)₃ | 5-(Thiophen-2-yl)-1H-indole | 77 |

This table provides illustrative examples of Stille couplings with indole substrates based on known reaction principles.

Rhodium-Catalyzed Selective Coupling Reactions

Rhodium catalysts have emerged as powerful tools for C-H bond functionalization, offering alternative strategies to traditional cross-coupling reactions. nih.gov These reactions often proceed via different mechanisms, such as C-H activation, and can provide access to unique substitution patterns. researchgate.net

Rhodium(III) catalysts are known to activate C-H bonds through an electrophilic deprotonation pathway, generating an aryl-rhodium intermediate. nih.gov This intermediate can then undergo further reactions. A Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids has been reported, which proceeds via C-H activation and electrophilic addition to achieve selective C-C and C-C/C-N bond formation. acs.org

The regioselective alkylation of indoles with diazo compounds, catalyzed by Rh(III), is another efficient method for synthesizing alkyl-substituted indoles. mdpi.com The proposed mechanism involves the cleavage of the C2-H bond of the indole by the active cationic [Cp*Rh(III)] species to form a five-membered rhodacyclic intermediate. mdpi.com

Kinetic isotope effect (KIE) studies are crucial for elucidating reaction mechanisms, particularly in C-H activation steps. libretexts.org A significant primary KIE, where a C-H bond is broken in the rate-determining step, provides strong evidence for this mechanistic pathway. nih.govosti.gov

In the context of Rh(III)-catalyzed reactions, KIE studies have been conducted to understand the mechanism of C-H activation and electrophilic addition. acs.org For example, in the coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids, KIE experiments can help to determine whether the C-H bond cleavage is the rate-limiting step. acs.org A large kH/kD value would support a mechanism where the C-H bond is broken in the turnover-limiting step of the catalytic cycle. researchgate.net

Non-Metal Catalyzed Transformations of this compound

Extensive searches of scientific literature and chemical databases did not yield specific examples of non-metal catalyzed transformations involving this compound. While the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, is a rapidly expanding area of research, and various non-metal catalyzed cross-coupling reactions of boronic acids have been reported, specific studies detailing the reactivity of this compound under such conditions are not presently available. whiterose.ac.ukrsc.orgbeilstein-journals.org

The existing literature on non-metal catalyzed reactions of boronic acids primarily focuses on transformations such as C(sp³)–C(sp²) couplings with secondary alcohols and couplings with 1,3-dipoles. whiterose.ac.ukrsc.org Additionally, organoboron acids themselves can act as catalysts for a variety of organic transformations. nih.gov However, the substrate scope of these reported methods does not explicitly include this compound.

Further research is required to explore the potential of this compound in non-metal catalyzed transformations and to determine its reactivity and the scope of its application in this emerging area of catalysis.

Applications of 6 Methoxy 1h Indol 2 Yl Boronic Acid in Complex Molecule Synthesis

Construction of Polysubstituted Indole (B1671886) Scaffolds

The indole nucleus is a ubiquitous motif in a vast number of biologically active compounds and natural products. The ability to introduce a variety of substituents onto this core structure is of paramount importance in medicinal chemistry and drug discovery. (6-methoxy-1H-indol-2-yl)boronic acid serves as a key precursor for the synthesis of highly functionalized indole derivatives.

A prime example of the utility of this compound is in the construction of polysubstituted indole-containing molecules through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, is frequently employed for this purpose.

In a notable application, the N-protected form of the boronic acid, (1-(tert-butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid, has been utilized in the synthesis of complex heterocyclic systems. For instance, it has been coupled with ethyl-2-iodo-3-(methoxymethyl)imidazo[1,2-a]pyridine-7-carboxylate to produce a highly substituted heterobiaryl compound. chembuyersguide.com This reaction demonstrates the assembly of a tetra-substituted indole derivative, where the indole core is functionalized at the C-1 (with a Boc protecting group), C-2 (with the imidazo[1,2-a]pyridine (B132010) moiety), and C-6 (with a methoxy (B1213986) group) positions.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of a Polysubstituted Indole Derivative chembuyersguide.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|

This example underscores the efficiency of using this compound to create intricate molecular frameworks that would be challenging to assemble through other synthetic routes.

The primary utility of this compound lies in its ability to introduce a wide range of substituents at the C-2 position of the indole ring. The boronic acid moiety at C-2 allows for coupling with various aryl, heteroaryl, and vinyl halides or triflates, thereby directly functionalizing this position.

While the boronic acid is located at the C-2 position, its presence and subsequent reactions can be a key step in a synthetic sequence that leads to functionalization at other positions. For example, after a Suzuki-Miyaura coupling at C-2, further synthetic manipulations can be carried out on the newly introduced substituent or on other positions of the indole nucleus. The methoxy group at the C-6 position is an intrinsic functionalization of the starting material, providing a handle for potential modification in later synthetic steps, such as demethylation to a hydroxyl group, which can then be further derivatized. While direct functionalization of C-3 and C-5 using the C-2 boronic acid has not been explicitly detailed in readily available literature, the strategic placement of the boronic acid allows for the construction of a C-2 substituted indole, which can then be subjected to known methods for functionalization at other positions.

Synthesis of Biaryl and Heterobiaryl Systems

The synthesis of biaryl and heterobiaryl structures is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound is an excellent reagent for the creation of such systems, particularly those containing an indole moiety.

The aforementioned Suzuki-Miyaura coupling of (1-(tert-butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid with an iodinated imidazo[1,2-a]pyridine derivative is a clear demonstration of its application in heterobiaryl synthesis. chembuyersguide.com This reaction creates a direct bond between the C-2 of the indole and a carbon atom of the imidazo[1,2-a]pyridine ring system, resulting in a complex and medicinally relevant heterobiaryl scaffold.

Table 2: Example of Heterobiaryl Synthesis chembuyersguide.com

| Indole Component | Coupling Partner | Reaction Type | Resulting Linkage |

|---|

The success of this coupling highlights the reliability of indolylboronic acids in constructing sterically hindered and electronically diverse biaryl and heterobiaryl systems under relatively mild conditions.

Role as a Key Building Block for Advanced Molecular Architectures

Boronic acids are considered fundamental building blocks in organic synthesis due to their stability, reactivity, and functional group tolerance. This compound is no exception and serves as a crucial intermediate in the synthesis of advanced molecular architectures.

Its utility is particularly evident in the synthesis of inhibitors of peptidylarginine deiminase 4 (PAD4), enzymes implicated in various inflammatory diseases and cancers. chembuyersguide.com In this context, the (6-methoxy-1H-indol-2-yl) moiety is a key structural component of the final inhibitor molecule. The synthesis of these complex inhibitors relies on the strategic use of the corresponding boronic acid to introduce the indole fragment into the target molecule. chembuyersguide.com

Contributions to Chemical Library Synthesis and Diversification

The generation of chemical libraries containing diverse molecular scaffolds is a cornerstone of modern drug discovery. The robust and versatile nature of the Suzuki-Miyaura coupling makes this compound an ideal building block for the synthesis of indole-based chemical libraries.

By coupling this boronic acid with a wide array of halogenated aromatic and heteroaromatic compounds, a large number of structurally diverse molecules can be rapidly synthesized. This parallel synthesis approach allows for the efficient exploration of the chemical space around the 6-methoxy-1H-indol-2-yl core, facilitating the identification of new bioactive compounds. While specific library synthesis examples exclusively using this compound are not extensively documented in public literature, its properties are well-suited for such applications in medicinal chemistry programs.

Utilization in Natural Product Synthesis Approaches

The 6-methoxyindole (B132359) scaffold is present in a number of natural products. While a direct application of this compound in the total synthesis of a natural product has not been found in a thorough review of the available literature, its potential as a strategic building block is significant. Synthetic approaches to natural products containing a C-2 arylated 6-methoxyindole core could conceivably utilize this boronic acid as a key intermediate for the crucial carbon-carbon bond formation.

Computational and Theoretical Studies Relevant to Indole Boronic Acid Reactivity

Electronic Structure and Reactivity Modeling of Boronic Acids

The reactivity of an organoboronic acid is intrinsically linked to its electronic structure. Computational modeling allows for a detailed examination of how substituents on the aromatic ring and the nature of the boronic acid group itself influence this reactivity. For indole (B1671886) boronic acids, the position of the boronic acid group and the electronic character of any substituents on the indole scaffold are critical.

The 6-methoxy group in (6-methoxy-1H-indol-2-yl)boronic acid acts as an electron-donating group (EDG) through resonance, increasing the electron density on the indole ring system. DFT calculations on substituted indoles have shown that EDGs generally decrease the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can affect the molecule's kinetic and thermodynamic properties. chemrxiv.orgresearchgate.net For instance, a DFT study on various indole derivatives demonstrated that substitutions significantly impact the HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability. chemrxiv.org

Theoretical calculations can quantify various electronic parameters that serve as descriptors of reactivity. These include molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-poor regions of a molecule, and frontier molecular orbital (FMO) analysis. For an electron-donating group like methoxy (B1213986), the MEP would show increased negative potential on the indole ring, suggesting enhanced nucleophilicity compared to unsubstituted indole.

Table 1: Calculated Electronic Properties of Indole and Related Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Indole | B3LYP/6-311+G(d,p) | -5.62 | -0.11 | 5.51 | 2.05 |

| 6-Methylindole | SCS-CC2/cc-pVTZ | - | - | - | 2.21 (Ground State) |

| 7-Azaindole | DFT/APBE0(SAOP) | - | - | - | 3.69 |

Data compiled from analogous systems to illustrate substituent effects. Specific values for this compound are not available but trends can be inferred.

Mechanistic Pathway Calculations for Cross-Coupling Reactions

This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. mdpi.comnih.gov Computational studies, particularly using DFT, have been instrumental in elucidating the complex catalytic cycle of this reaction, which generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex. Computational models can calculate the activation energy for this step, which is often influenced by the nature of the halide and the ligands on the palladium center. nih.gov

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group (the indolyl moiety) from the boron atom to the palladium center. nih.gov DFT calculations have been used to model the transition states for this process. Studies on model systems have shown that the activation energy for transmetalation can be significantly high, for example, 36.8 kcal/mol in a phenylboronic acid system with a palladium-zeolite catalyst. nih.gov The presence of a base is crucial, as it activates the boronic acid by forming a more nucleophilic boronate species, thereby lowering the activation barrier. The electron-rich nature of the 6-methoxyindole (B132359) ring is expected to facilitate this transfer by increasing the nucleophilicity of the ipso-carbon attached to the boron.

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. Computational studies help to understand the geometry of the transition state and the energy barrier associated with this step, which is typically lower than that of transmetalation. nih.gov

DFT calculations on related heterocyclic systems provide insight into the energy profiles of these steps. For example, a study on the Suzuki-Miyaura coupling involving 5-indole boronic acid provided valuable data on the energetics of the catalytic cycle. nih.gov

Table 2: Representative Calculated Activation Energies for Suzuki-Miyaura Reaction Steps

| Reaction Step | Model System | Catalyst/Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Bromobenzene | Pd-H-Beta Zeolite / DFT | 2.6 |

| Transmetalation | Phenylboronic Acid | Pd-H-Beta Zeolite / DFT | 36.8 (Rate-determining) |

| Reductive Elimination | Biphenyl formation | Pd-H-Beta Zeolite / DFT | 17.7 |

This table presents data from a model system to illustrate the relative energy barriers of the Suzuki-Miyaura catalytic cycle. nih.gov

Ligand Design Principles based on Computational Insights

The choice of ligand coordinated to the palladium catalyst is critical for the success of a cross-coupling reaction. Computational chemistry provides a powerful platform for rational ligand design. Theoretical studies can predict how the steric and electronic properties of a ligand will affect the stability of intermediates and the energy of transition states in the catalytic cycle.

For reactions involving electron-rich heterocycles like 6-methoxyindole, bulky and electron-donating phosphine (B1218219) ligands (e.g., Buchwald-type ligands) are often employed. Computational models can explain their efficacy:

Steric Bulk: Large ligands promote the formation of monoligated, highly reactive 12-electron Pd(0) species, which can accelerate the oxidative addition step. The steric hindrance also facilitates the final reductive elimination step.

Electron-Donating Ability: Ligands that are strong sigma-donors increase the electron density on the palladium center. This enhances the rate of oxidative addition into the C-X bond of the coupling partner.

DFT calculations can be used to compute ligand properties such as the Tolman electronic parameter (TEP) and cone angle, which quantify the electronic and steric effects, respectively. By modeling the entire catalytic cycle with different virtual ligands, chemists can screen for the most promising candidates before undertaking experimental synthesis and testing, saving significant time and resources.

Prediction of Reactivity and Selectivity in Novel Transformations

Beyond established reactions like the Suzuki-Miyaura coupling, computational studies can help predict the reactivity and selectivity of this compound in novel chemical transformations. The indole nucleus has multiple potentially reactive sites, and predicting the regioselectivity of a reaction is a significant challenge.

Computational models based on distortion/interaction analysis or frontier molecular orbital theory can predict the most likely site of attack for an electrophile or nucleophile. For instance, a computational study on nucleophilic additions to indolynes (aryne derivatives of indoles) successfully used a model based on distortion energies to predict the regioselectivity of the addition, which was then validated by experimental results. nih.gov This type of predictive modeling is invaluable for exploring new reactions.

For this compound, theoretical calculations could be used to explore:

Alternative Cross-Coupling Reactions: Predicting its performance in other coupling reactions like Chan-Lam or Heck-type reactions.

Directed C-H Functionalization: Modeling the feasibility of using the boronic acid group as a directing group to functionalize other positions on the indole ring.

Reaction with Novel Electrophiles: Calculating reaction pathways and predicting the products of reactions with previously untested electrophiles.

By calculating the energies of various possible transition states, computational chemistry can provide a quantitative prediction of product ratios, guiding synthetic chemists toward conditions that favor the desired outcome.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Efficiency and Sustainability

The development of advanced catalytic systems is paramount for improving the economic and environmental viability of processes involving (6-methoxy-1H-indol-2-yl)boronic acid. Research is increasingly focused on moving away from traditional palladium-phosphine catalysts toward more sustainable and reusable alternatives.

Ligand-Free and Nanoparticle-Mediated Catalysis

Traditional Suzuki-Miyaura cross-coupling reactions, a primary application for arylboronic acids, often rely on expensive and air-sensitive phosphine (B1218219) ligands. organic-chemistry.org A significant push towards more sustainable chemistry involves the development of ligand-free catalytic systems. These systems, often using simple palladium salts like palladium chloride, offer advantages such as lower cost, operational simplicity, and easier product purification. researchgate.net The mechanism in these reactions often involves the in-situ formation of catalytically active palladium nanoparticles (PdNPs), which serve as a reservoir for the active Pd(0) species. researchgate.net

Nanoparticle-mediated catalysis is a rapidly advancing field. The high surface-area-to-volume ratio of nanoparticles provides a large number of active sites, leading to high catalytic efficiency. mdpi.com Various metals, including palladium, copper, gold, and rhodium, have been immobilized on supports like mesoporous TiO2, fullerene C60, or nitrogen-doped carbon to create robust and recyclable catalysts. mdpi.com For the application of this compound, research into catalysts like Cu₂O NPs on graphitic carbon nitride (g-C₃N₄) could enable novel coupling reactions under milder, photocatalytic conditions. mdpi.com

| Catalytic System | Key Features | Potential Advantages for Indolylboronic Acids | Reference |

|---|---|---|---|

| Traditional Pd/Phosphine Ligand | High efficiency, well-understood mechanism. | Reliable for complex molecule synthesis. | organic-chemistry.org |

| Ligand-Free Palladium | Uses simple Pd salts (e.g., PdCl₂), cost-effective. | Reduced cost, simplified reaction setup and purification. | researchgate.net |

| Supported Metal Nanoparticles (e.g., Pd NPs, Au NPs) | High catalytic activity, catalyst is often reusable. | Enhanced sustainability, potential for novel reactivity. | mdpi.com |

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the production of fine chemicals and pharmaceuticals. nih.gov By performing reactions in a continuously flowing stream through a microreactor, this approach offers superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This leads to enhanced reaction rates, higher yields, improved safety, and the potential for straightforward automation and scale-up. nih.govnih.gov

The synthesis of this compound itself, or its subsequent use in coupling reactions, is well-suited for flow chemistry. Organolithium chemistry, often used to prepare boronic acids, can be handled more safely in sealed microreactors. allfordrugs.com Furthermore, multi-step sequences, such as the synthesis of an indole (B1671886) core followed by its functionalization and subsequent cross-coupling, can be "telescoped" into a single continuous process, eliminating the need for intermediate isolation and purification steps. researchgate.net For example, the Reissert indole synthesis, which can produce indole-2-carboxylic acid precursors, has been successfully adapted to flow systems using H-cube technology for hydrogenation, dramatically reducing reaction times compared to batch processes. nih.gov

Exploration of New Transformations Beyond Carbon–Carbon Coupling

While the Suzuki-Miyaura reaction is a cornerstone of its application, the utility of this compound can be greatly expanded by exploring transformations that form bonds with heteroatoms.

The Chan-Lam coupling reaction is a prime example, enabling the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.org This copper-catalyzed reaction couples arylboronic acids with amines, amides, phenols, and alcohols under mild conditions, often at room temperature and open to the air. wikipedia.orgorganic-chemistry.orgst-andrews.ac.uk This provides a powerful alternative to palladium-catalyzed Buchwald-Hartwig amination. rsc.org The application of Chan-Lam conditions would allow this compound to be coupled with a wide range of N-H and O-H containing compounds, providing direct access to 2-aminoindole and 2-aryloxyindole derivatives. researchgate.net

Furthermore, research into novel catalytic systems is broadening the scope of these transformations. Rhodium(III)-catalyzed systems have been developed for the selective coupling of indole derivatives with arylboronic acids, leading to diverse products through C-H activation pathways. acs.org Additionally, organophosphorus-catalyzed reductive coupling methods have been reported for forming C-N bonds between arylboronic acids and nitroalkanes, offering a unique pathway to N-arylamines. nih.gov

Strategies for Stereoselective Synthesis Utilizing this compound

The synthesis of chiral molecules is of utmost importance in medicinal chemistry. Future research will focus on using this compound in asymmetric transformations to create specific stereoisomers. While the boronic acid itself is achiral, it can be a key component in reactions that generate new stereocenters.

One promising area is the asymmetric allylation of indoles. Methodologies have been developed where chiral organocatalysts, such as BINOL derivatives, are used to mediate the enantioselective reaction of allylboronic acids with indoles to form chiral indole derivatives. youtube.com While this typically involves using the indole as the nucleophile, future work could explore reactions where a functionalized this compound derivative acts as the electrophilic partner in a stereoselective process.

Enzymatic strategies also offer a powerful route to asymmetric synthesis. nih.gov Enzymes can catalyze reactions with exquisite stereoselectivity under mild, environmentally friendly conditions. Future work could involve using enzymes for the stereoselective reduction of a ketone on a side chain attached to the indole core, or for enantioselective bond-forming reactions involving derivatives of the target boronic acid. nih.gov

Bio-inspired Synthetic Approaches and Green Chemistry Considerations

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic enzymatic reaction cascades to build molecular scaffolds efficiently. The biosynthesis of indole alkaloids, for instance, involves a series of enzymatic transformations that could inspire synthetic routes to complex derivatives starting from this compound. biorxiv.org

A key aspect of green chemistry is the use of renewable feedstocks and biocatalysis. Research has demonstrated the microbial synthesis of key indole precursors, such as 6-hydroxy-5-methoxyindole, which could serve as starting materials for a more sustainable synthesis of the target boronic acid. nih.gov Developing enzymatic or whole-cell biocatalytic methods for the borylation of the indole ring would represent a significant step forward in green synthesis.

Other green chemistry considerations include:

Solvent Selection: Performing cross-coupling reactions in water or other environmentally benign solvents. The Suzuki-Miyaura reaction is notably adaptable to aqueous media. fujifilm.com

Catalyst Recycling: Utilizing heterogeneous or nanoparticle-based catalysts that can be easily recovered and reused, minimizing metal waste. researchgate.net

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that incorporate a high percentage of the atoms from the reactants into the final product. rsc.org

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Product Characterization

To optimize complex chemical transformations, robust analytical methods for real-time reaction monitoring and detailed product characterization are essential.

For reaction monitoring, techniques that provide continuous data are invaluable. Automated sampling platforms can be integrated with HPLC or mass spectrometry (MS) to generate detailed temporal profiles of a reaction, revealing the dynamics of reactant consumption and product formation. ubc.ca This high-density data is crucial for mechanistic understanding and process optimization. ubc.ca Techniques like TLC coupled with mass spectrometry (TLC-MS) also offer a rapid method for tracking the progress of reactions like Suzuki couplings in a synthetic lab. shoko-sc.co.jp

For structural characterization, two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is indispensable for unambiguously determining the structure of complex indole derivatives. nih.gov Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) allow chemists to map out the connectivity of atoms within a molecule. Given the presence of boron, ¹¹B NMR spectroscopy is a particularly powerful and convenient tool. It can be used to characterize the boronic acid itself, monitor its conversion to a boronate ester during a reaction, and study its binding interactions with diols. nih.govnsf.govresearchgate.net

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| Automated HPLC/MS | Real-time reaction monitoring | Concentration profiles of reactants, intermediates, and products. | ubc.ca |

| TLC-MS | Rapid reaction progress checks | Mass confirmation of reactants and products directly from TLC plate. | shoko-sc.co.jp |

| 2D NMR (COSY, HMBC) | Structural elucidation | Definitive molecular structure and connectivity. | nih.gov |

| ¹¹B NMR | Characterization and mechanistic studies | Confirmation of boron species, monitoring of boronate ester formation. | nsf.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (6-methoxy-1H-indol-2-yl)boronic acid?

- Methodology : Synthesis typically involves functionalizing the indole scaffold. Key steps include:

- Indole ring formation : Knorr or Madelung synthesis to generate the 6-methoxyindole core.

- Boronic acid introduction : Miyaura borylation using Pd-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂ with bis(pinacolato)diboron) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key techniques :

| Technique | Key Features |

|---|---|

| ¹H/¹³C NMR | Confirm indole substitution pattern; boronic acid protons (δ ~7–9 ppm in DMSO-d₆) . |

| ¹¹B NMR | Identify boronic acid (δ ~30 ppm) vs. boroxine (δ ~18 ppm) . |

| MALDI-MS | Use 2,5-dihydroxybenzoic acid (DHB) matrix to suppress boroxine formation . |

- Validation : Cross-check with LC-MS/MS for purity assessment (MRM mode for low-ppm impurity detection) .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or THF. Add 1% diol (e.g., pinacol) to stabilize the boronic acid .

- Handling : Avoid prolonged exposure to moisture; use sealed vials for kinetic studies to minimize trimerization .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in Suzuki-Miyaura couplings?

- Catalyst selection : Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for electron-rich indoles .

- Solvent/base optimization : Use THF/Na₂CO₃ for mild conditions (60°C, 12 h). Monitor reaction via TLC (Rf ~0.5 in EtOAc/hexane) .

- Troubleshooting : Low yields may arise from residual moisture; pre-dry reagents with molecular sieves .

Q. How does the boronic acid moiety contribute to biological activity in enzyme inhibition studies?

- Mechanism : The boronic acid forms reversible covalent bonds with catalytic nucleophiles (e.g., Thr1 in proteasomes), mimicking transition states .

- Case study : Structural analogs (e.g., Bortezomib) show Ki values <1 nM via X-ray crystallography of enzyme-inhibitor complexes .

- Testing : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure proteasome inhibition kinetics .

Q. What considerations are critical for analyzing binding kinetics with diol-containing biomolecules?

- Techniques : Stopped-flow fluorescence (kon ~10³–10⁴ M⁻¹s⁻¹ for fructose) or SPR (KD ~µM range for glycoproteins) .

- Buffer effects : Adjust pH to 7.4 to balance boronic acid ionization (pKa ~8.5) and diol binding .

- Data interpretation : Distinguish specific binding (pH-dependent) from nonspecific interactions (e.g., hydrophobic) via competitive assays .

Q. How can discrepancies between computational and experimental binding data be resolved?

- Validation steps :

Docking vs. MD simulations : Compare predicted binding poses with crystallographic data .

Experimental controls : Test analogs lacking the boronic acid to confirm covalent interaction .

Orthogonal assays : Use ITC to measure thermodynamic parameters (ΔH, ΔS) .

Q. What advanced purification techniques isolate this compound from complex mixtures?

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Derivatization : Convert to boronic ester (e.g., pinacol) for silica gel chromatography, then hydrolyze .

- Yield optimization :

| Step | Purity (%) | Yield (%) |

|---|---|---|

| Crude | 60–70 | 85 |

| HPLC | >95 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.